molecular formula C14H8ClN3O3S B2751945 N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 313233-36-2

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2751945
CAS No.: 313233-36-2
M. Wt: 333.75
InChI Key: ZRGXGXIMMFOGRI-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic chemical compound that incorporates a 6-chloro-benzothiazole moiety and a 3-nitrobenzamide group, making it a molecule of significant interest in medicinal chemistry and biochemical research. The 6-chloro-1,3-benzothiazol-2-amine scaffold is a well-established building block in the synthesis of compounds with diverse biological activities . The 3-nitrobenzamide component is particularly notable, as substituted benzamides have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase (PARS) . Research into similar benzamide derivatives suggests that this compound may serve as a valuable tool for studying cellular mechanisms involving DNA repair and energy metabolism, potentially offering protective effects in models of cellular stress by modulating enzyme activity . As a structural analog to other documented benzothiazole-carboxamide derivatives, this compound is primarily intended for use as a standard or intermediate in the development of novel therapeutic agents and in exploratory biological screening . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGXGXIMMFOGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Coupling Reaction: The final step involves coupling the nitrated benzamide with 6-chloro-1,3-benzothiazole in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: N-(6-chloro-1,3-benzothiazol-2-yl)-3-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized benzothiazole derivatives

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide shows promise in medicinal chemistry due to its potential as:

  • Anti-inflammatory Agents : Studies indicate that benzothiazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains, demonstrating significant antimicrobial properties .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Studies

The compound serves as a valuable tool for investigating the mechanisms of action of benzothiazole derivatives in biological systems. Its ability to interact with specific molecular targets allows researchers to explore:

  • Cellular Interactions : The nitro group can undergo bioreduction to form reactive intermediates that affect cellular components, leading to various biological effects.
  • Enzyme Modulation : The benzothiazole moiety is known to interact with enzymes and receptors, influencing their activity and resulting in therapeutic effects .

Industrial Applications

In addition to its research applications, this compound is utilized as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals. Its unique chemical properties make it suitable for:

  • Synthesis of Derivatives : The compound can be modified to create various substituted derivatives that may exhibit different biological activities.
  • Chemical Manufacturing : It serves as a building block in the production of specialty chemicals used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against a range of bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Linkage-Type Variations

  • Benzamide vs. Acetamide: Benzamide linkages (as in the target compound) provide rigidity and planarity, facilitating π-π stacking and hydrogen bonding with biological targets .
  • Semicarbazone Linkages :
    • Semicarbazone-modified benzothiazoles () showed 100% protection in maximal electroshock (MES) seizure models, suggesting that replacing the benzamide with a semicarbazone group shifts activity toward anticonvulsant effects .

Structural and Pharmacokinetic Insights

  • Planarity and Hydrogen Bonding :
    • The near-planar structure of N-(benzothiazol-2-yl)-3-chlorobenzamide () allows for strong intermolecular interactions (N–H⋯N, C–H⋯O), which may stabilize target binding. The nitro group in the target compound could further enhance these interactions .
  • Solubility and Bioavailability :
    • Piperidinecarboxamide derivatives () introduce a basic nitrogen, improving aqueous solubility compared to the nitrobenzamide group, which is more lipophilic .

Research Findings and Implications

  • Antifungal Potential: The target compound’s 3-nitrobenzamide moiety aligns with active trifluoro-substituted isomers reported in , which showed improved antifungal activity over non-nitro analogues. This suggests nitro groups at specific positions are critical for disrupting fungal cell machinery .
  • Anticonvulsant Applications :
    • While the target compound lacks direct anticonvulsant data, structural parallels to semicarbazone derivatives () indicate that modifying the amide linkage could diversify therapeutic applications .
  • Patent Landscape :
    • Acetamide derivatives with trifluoromethyl groups () dominate recent patents, highlighting industry interest in benzothiazole-based compounds for CNS disorders .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving:

  • Formation of 6-chloro-1,3-benzothiazole : Reacting 2-aminothiophenol with chloroacetyl chloride in acidic conditions.
  • Nitration of Benzamide : Using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Coupling Reaction : The nitrated benzamide is coupled with 6-chloro-1,3-benzothiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known for its ability to modulate enzyme and receptor activities, contributing to its therapeutic potential .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for anticancer properties in several studies. For instance, it has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This activity is likely mediated by the compound's ability to interfere with DNA synthesis and repair mechanisms .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity : A study reported that derivatives of benzothiazole exhibited potent activity against Gram-positive and Gram-negative bacteria, with this compound being one of the most effective compounds tested .
  • Anticancer Studies : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating substantial potency compared to standard chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
N-(6-chloro-1,3-benzothiazole)ModerateLowLow
Benzamide DerivativesLowHighModerate

Q & A

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation of 6-chloro-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF). Key parameters include:

  • Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions.
  • Solvent selection : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency .
  • Purification : Recrystallization from methanol or ethanol yields pure product. TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and HPLC (≥95% purity) are critical for quality assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the amide bond (δ ~167–170 ppm for carbonyl) and nitro group (δ ~148 ppm for NO2_2) .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1520/1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. nitro substitutions) to identify pharmacophores .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PFOR enzyme or kinase receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.